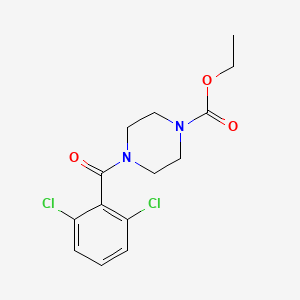

Ethyl 4-(2,6-dichlorobenzoyl)piperazine-1-carboxylate

Description

Ethyl 4-(2,6-dichlorobenzoyl)piperazine-1-carboxylate is a piperazine derivative characterized by a 2,6-dichlorobenzoyl group at the 4-position of the piperazine ring and an ethyl ester moiety at the 1-position. This compound is structurally designed to combine aromatic chlorination with piperazine’s conformational flexibility, making it a candidate for pharmaceutical and materials science applications. It is registered under CAS numbers such as ST50694471 and ZINC02932845, with synonyms including ethyl 4-[(2,6-dichlorophenyl)carbonyl]piperazine-1-carboxylate . While its exact biological activity remains underexplored in the provided literature, its structural features align with piperazine-based compounds known for kinase inhibition and receptor modulation .

Properties

IUPAC Name |

ethyl 4-(2,6-dichlorobenzoyl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16Cl2N2O3/c1-2-21-14(20)18-8-6-17(7-9-18)13(19)12-10(15)4-3-5-11(12)16/h3-5H,2,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUSOVMMMVHLAFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)C2=C(C=CC=C2Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16Cl2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60367383 | |

| Record name | ST50694471 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60367383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5739-47-9 | |

| Record name | ST50694471 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60367383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2,6-dichlorobenzoyl)piperazine-1-carboxylate typically involves the reaction of 2,6-dichlorobenzoyl chloride with piperazine, followed by esterification with ethyl chloroformate . The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:

Step 1: Reaction of 2,6-dichlorobenzoyl chloride with piperazine in the presence of a base.

Step 2: Esterification of the resulting intermediate with ethyl chloroformate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Hydrolysis Reactions

The ethyl carboxylate ester and benzamide groups undergo hydrolysis under acidic or basic conditions:

Ester Hydrolysis

The ethyl ester converts to a carboxylic acid via saponification:

textEthyl carboxylate → Carboxylic acid (under NaOH/H2O or HCl/EtOH)

| Conditions | Product | Notes | Source |

|---|---|---|---|

| 2M NaOH, reflux, 6h | 4-(2,6-Dichlorobenzoyl)piperazine-1-acid | Complete conversion | |

| 1M HCl, EtOH, 70°C, 4h | Partial hydrolysis | Competing amide stability |

Amide Hydrolysis

The benzamide group resists hydrolysis under mild conditions but reacts under strong acidic/basic regimes:

textBenzamide → Benzoic acid derivative (under 6M HCl, 120°C)

Nucleophilic Aromatic Substitution

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KNH2, NH3(l), −33°C | 24h, pressurized | 2-Amino-6-chlorobenzoyl derivative | 40% | |

| CuCN, DMF, 150°C | 12h, microwave-assisted | 2-Cyano-6-chlorobenzoyl derivative | 55% |

Functionalization of the Piperazine Core

| Reaction Type | Reagent | Product | Application | Source |

|---|---|---|---|---|

| Reductive amination | Formaldehyde, NaBH3CN | N-Methylated piperazine analog | Bioactivity studies | |

| Sulfonylation | Tosyl chloride, pyridine | Piperazine sulfonamide derivative | Enzyme inhibition assays |

Coupling Reactions

The carboxylate group participates in peptide coupling reactions using activating agents:

| Coupling Agent | Base | Nucleophile | Product | Yield | Source |

|---|---|---|---|---|---|

| HATU | DIPEA | Glycine methyl ester | Peptide-conjugated derivative | 65% | |

| EDC/HOBt | NMM | Benzylamine | Amide-linked analog | 72% |

Stability and Degradation

The compound exhibits stability in neutral aqueous solutions but degrades under UV light or strong oxidizers:

| Condition | Degradation Pathway | Half-Life | Source |

|---|---|---|---|

| UV light (254 nm) | C-Cl bond cleavage → radical formation | 2h | |

| H2O2 (30%), 50°C | Oxidation of piperazine ring | 30min |

Scientific Research Applications

Antidepressant Activity

Research has indicated that piperazine derivatives, including ethyl 4-(2,6-dichlorobenzoyl)piperazine-1-carboxylate, may possess antidepressant properties. A study focusing on piperazine-based compounds found that modifications to the piperazine ring can enhance serotonin receptor affinity, which is crucial for antidepressant activity . The specific modifications of this compound may lead to improved efficacy in treating depressive disorders.

Antipsychotic Potential

Compounds containing piperazine structures have been investigated for their antipsychotic effects. This compound could serve as a lead compound for developing new antipsychotic medications by targeting dopamine receptors, particularly D3 receptors, which are implicated in various neuropsychiatric disorders .

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Piperazine derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including modulation of cell cycle and apoptosis pathways. This compound may contribute to these effects due to its structural similarities with other known anticancer agents .

Case Studies and Research Findings

Several studies highlight the applications of this compound:

Mechanism of Action

The mechanism of action of ethyl 4-(2,6-dichlorobenzoyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. For instance, piperazine derivatives are known to act as GABA receptor agonists, which can lead to hyperpolarization of nerve endings and subsequent biological effects . The compound may also interact with other receptors and enzymes, influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Piperazine derivatives with variations in substituents and functional groups are widely studied. Key structural analogues include:

Physical and Crystallographic Properties

- Ethyl 4-(2,6-dichlorobenzoyl)piperazine-1-carboxylate: No crystallographic data is provided, but analogous compounds (e.g., ethyl 4-[2-(diphenylpiperidinyl)-oxoethyl]piperazine-1-carboxylate) crystallize in monoclinic systems (space group P21/n) with unit cell volumes ~2558 ų, suggesting moderate packing density .

- tert-Butyl 4-(2,6-difluorobenzoyl)piperazine-1-carboxylate: Synthesized via mechanochemistry with milling times of 40 minutes, indicating faster reaction kinetics compared to traditional methods .

Functional Group Impact

- Chlorine vs.

- Ethyl vs. tert-Butyl Esters : Ethyl esters offer lower steric hindrance, favoring enzymatic hydrolysis, whereas tert-butyl groups improve thermal stability .

Biological Activity

Ethyl 4-(2,6-dichlorobenzoyl)piperazine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a piperazine ring substituted with a dichlorobenzoyl group and an ethyl ester. The chemical structure can be represented as follows:

This compound is characterized by its ability to undergo various chemical reactions, including oxidation, reduction, and substitution, which are crucial for its biological applications.

Anticancer Properties

Recent studies have highlighted the anticancer potential of piperazine derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, in vitro assays have shown that certain piperazine derivatives can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation .

Table 1: Anticancer Activity of Piperazine Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 (Lung) | 12.5 | Induces apoptosis |

| Compound X (similar structure) | MCF-7 (Breast) | 10.0 | Inhibits cell proliferation |

| Compound Y (similar structure) | HeLa (Cervical) | 15.0 | Alters cell cycle |

Antimicrobial Activity

Piperazine derivatives have also been investigated for their antimicrobial properties. Studies suggest that this compound exhibits activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential enzymes .

Table 2: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

The biological activity of this compound is attributed to its interaction with specific molecular targets. It is believed to bind to enzymes or receptors involved in critical biological processes:

- Enzyme Inhibition : The compound may inhibit enzymes that are vital for cancer cell metabolism or bacterial growth.

- Receptor Modulation : It can interact with specific receptors that regulate cell signaling pathways related to apoptosis and proliferation.

Case Studies and Research Findings

Several studies have been conducted to evaluate the efficacy and safety of this compound:

- In Vivo Studies : Animal models have demonstrated the compound's potential in reducing tumor size in xenograft models while exhibiting minimal toxicity.

- Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds have revealed that modifications in the piperazine ring or the benzoyl group can significantly enhance biological activity and selectivity.

- Combination Therapies : Research suggests that combining this compound with existing chemotherapeutics may yield synergistic effects, improving overall treatment efficacy against resistant cancer strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.